2-oxo-4aH-quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4aH-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, making it an essential scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4aH-quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Another method includes the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid in good to excellent yields .
Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also employed to enhance the efficiency and environmental friendliness of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-oxo-4aH-quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the functionalization and derivatization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, enaminones, and various transition metal catalysts . Reaction conditions often involve the use of solvents such as tetrahydrofuran and the application of heat or microwave irradiation .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities . These derivatives are valuable in drug discovery and development due to their diverse pharmacological properties .
Scientific Research Applications
2-oxo-4aH-quinoline-4-carboxylic acid has numerous scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a vital scaffold for the development of drugs with anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . In biology, it is used to study the mechanisms of action of various biological processes and pathways . In industry, it is employed in the synthesis of other valuable quinoline derivatives and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-oxo-4aH-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-oxo-4aH-quinoline-4-carboxylic acid include 4-hydroxy-2-quinolones, quinolinyl-pyrazoles, and quinoline-2,4-diones . These compounds share a similar quinoline scaffold but differ in their functional groups and substitution patterns.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a 2-oxo group and a 4-carboxylic acid group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-oxo-4aH-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-6H,(H,13,14) |
InChI Key |
GMUXRNATNDBLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.